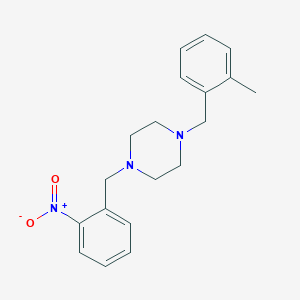
3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate, also known as MDCA, is a synthetic compound that belongs to the family of coumarin derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but it is believed to act through multiple pathways. 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also regulates the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it an ideal candidate for studying oxidative stress and inflammation-related diseases. However, one of the limitations of using 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for further research on 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate. One of the potential areas of research is its application in cancer therapy. Further studies are needed to investigate the mechanism of action of 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate in cancer cells and its potential as a therapeutic agent. Another area of research is its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit neuroprotective activity, and further studies are needed to explore its potential as a treatment for these diseases. Additionally, the development of novel 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate derivatives with improved pharmacokinetic properties and efficacy is an area of future research.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a synthetic compound that exhibits potent antioxidant, anti-inflammatory, and anticancer activities. It has potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the growth of cancer cells, induce apoptosis, and regulate the expression of various genes involved in cell proliferation and apoptosis. However, further studies are needed to explore its full potential and develop novel derivatives with improved pharmacokinetic properties and efficacy.
Synthesis Methods
3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can be synthesized by the reaction of 4-methoxyphenylacetic acid with acetic anhydride and 2,8-dimethyl-4H-chromen-4-one in the presence of a catalyst such as sulfuric acid. The resulting product is purified by recrystallization to obtain pure 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate.
Scientific Research Applications
3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. 3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
[3-(4-methoxyphenyl)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-17(25-13(3)21)10-9-16-19(22)18(12(2)24-20(11)16)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTRJSOQESQEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)
![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)


![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)


![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)